N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C22H28N6O3S and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is 456.19435995 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction and Receptor Binding
- Studies on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have focused on their potent and selective antagonist activity for specific receptors like the CB1 cannabinoid receptor. These compounds' interactions with receptors have been analyzed through molecular modeling and pharmacophore development, offering insights into their binding mechanisms and potential therapeutic applications (Shim et al., 2002).
Synthesis and Properties of Novel Compounds
- Research into the synthesis and properties of novel compounds incorporating pyrazole and piperidine units has led to the development of materials with specific desirable properties, such as soluble fluorinated polyamides containing pyridine and sulfone moieties. These studies contribute to the understanding of material science and potential applications in creating materials with unique physical and chemical properties (Xiao-Ling Liu et al., 2013).
Anticancer and Antimicrobial Evaluation
- Analogues of structurally similar compounds have been evaluated for their anticancer activity against a variety of tumor cell lines, highlighting the potential use of these compounds in the development of new anticancer therapies. The effectiveness of certain compounds against specific cancer types offers a pathway for targeted drug development and therapeutic applications (Kostyantyn Turov, 2020).
Heterocyclic Synthesis
- The utility of related compounds in the synthesis of new heterocyclic derivatives, such as pyrazole, pyridine, and pyrimidine derivatives, has been explored. These synthetic routes enable the creation of compounds with potential applications in medicinal chemistry and drug discovery, contributing to the diversity of structures available for pharmacological evaluation (A. Fadda et al., 2012).
Properties
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-16-21(17(2)28(25-16)19-9-5-4-6-10-19)13-23-22(29)18-8-7-11-27(14-18)32(30,31)20-12-24-26(3)15-20/h4-6,9-10,12,15,18H,7-8,11,13-14H2,1-3H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYMZYGIDBFTEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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